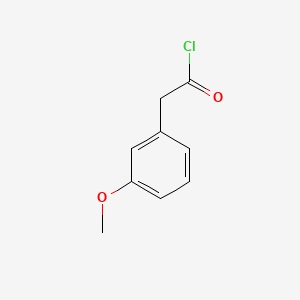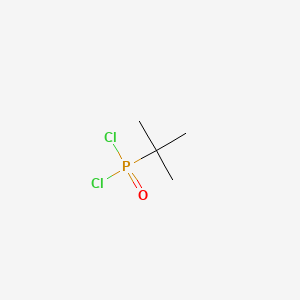
3-Ethylphenyl isocyanate
Descripción general
Descripción
3-Ethylphenyl isocyanate is an organic compound with the molecular formula C₉H₉NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethylphenyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: This is the most common method, where an amine reacts with phosgene (COCl₂) to produce the isocyanate. For this compound, the precursor would be 3-ethylphenylamine.
Oxidation of Isonitriles: Isonitriles can be oxidized to isocyanates using oxidizing agents like dimethyl sulfoxide (DMSO) in the presence of trifluoroacetic anhydride.
Curtius Rearrangement: This involves the thermal decomposition of acyl azides to produce isocyanates and nitrogen gas.
Industrial Production Methods: In industrial settings, the phosgenation method is predominantly used due to its efficiency and scalability. due to the hazardous nature of phosgene, strict safety protocols are necessary.
Types of Reactions:
Nucleophilic Addition: this compound reacts readily with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethylphenylamine and carbon dioxide.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and Amines: These are common nucleophiles used in reactions with this compound.
Catalysts: Catalysts like dibutyltin dilaurate can be used to accelerate the reaction with polyols.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from polymerization reactions with polyols.
Aplicaciones Científicas De Investigación
3-Ethylphenyl isocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of urethanes and ureas.
Biology: It is used in the modification of biomolecules, such as proteins, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3-ethylphenyl isocyanate involves its electrophilic nature, which allows it to react with nucleophiles. The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in the formation of urethanes and ureas, where the isocyanate group reacts with hydroxyl or amino groups, respectively .
Comparación Con Compuestos Similares
Phenyl isocyanate: Similar in structure but lacks the ethyl group.
Methylphenyl isocyanate: Contains a methyl group instead of an ethyl group.
Toluene diisocyanate: Contains two isocyanate groups and is used extensively in the production of polyurethanes.
Uniqueness: 3-Ethylphenyl isocyanate is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the products formed from its reactions. This makes it a valuable compound in specific synthetic applications where the ethyl group can impart desired characteristics to the final product .
Propiedades
IUPAC Name |
1-ethyl-3-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFZCDLEGMEKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377810 | |
| Record name | 3-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-58-1 | |
| Record name | 3-Ethylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23138-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















